2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid
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Overview
Description
2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine; oxalic acid is a complex organic compound that features a benzothiazole core, a piperazine ring, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the benzothiazole derivative reacts with 1-(2-phenylethyl)piperazine.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base.
Formation of the Final Compound: The final step involves the coupling of the intermediate with oxalic acid under acidic conditions to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzothiazole core.
Reduction: Reduction reactions can occur at the benzothiazole core, leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include benzothiazole N-oxides and piperazine N-oxides.
Reduction: Products include dihydrobenzothiazole derivatives.
Substitution: Products include various substituted benzothiazole and piperazine derivatives.
Scientific Research Applications
2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiazole core and piperazine ring are known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
- N-arylpiperazine
- Phenoxy acetamide derivatives
Uniqueness
What sets 2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine apart is its unique combination of a benzothiazole core, piperazine ring, and ethoxy group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
77563-06-5 |
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Molecular Formula |
C28H36N4O9S |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid |
InChI |
InChI=1S/C24H32N4OS.2C2H2O4/c1-3-29-24-26-22-10-9-21(17-23(22)30-24)25-19(2)18-28-15-13-27(14-16-28)12-11-20-7-5-4-6-8-20;2*3-1(4)2(5)6/h4-10,17,19,25H,3,11-16,18H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
DMUHTEIKNSMKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)NC(C)CN3CCN(CC3)CCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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